molecular formula C18H10Cl2N6 B12203518 5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12203518
M. Wt: 381.2 g/mol
InChI Key: ODGQUMNVYOUMGR-UHFFFAOYSA-N
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Description

5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic compound featuring a fused hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core substituted with two 3-chlorophenyl groups at positions 5 and 10.

Properties

Molecular Formula

C18H10Cl2N6

Molecular Weight

381.2 g/mol

IUPAC Name

5,10-bis(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H10Cl2N6/c19-12-4-1-3-11(7-12)16-23-24-18-15-9-22-26(17(15)21-10-25(16)18)14-6-2-5-13(20)8-14/h1-10H

InChI Key

ODGQUMNVYOUMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds and nitrogen-containing heterocycles. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituent type and position, significantly influencing their electronic and steric properties. Key comparisons include:

Compound Name Substituents Molecular Formula Key Structural Features
Target Compound 5,10-bis(3-chlorophenyl) C₁₈H₁₀Cl₂N₆ Two electron-withdrawing 3-Cl groups; symmetrical substitution
12-(4-Chlorophenyl)-7-methyl-10-phenyl-... 4-Cl, 7-CH₃, 10-Ph C₁₉H₁₃ClN₆ Asymmetric substitution; methyl enhances steric bulk; chloro at para position
12-(4-Methoxyphenyl)-10-phenyl-... 4-OCH₃, 10-Ph C₁₉H₁₄N₆O Electron-donating OCH₃ group; planar fused rings with torsional distortion
5,12-Diphenyl-10-thia-... S-atom substitution C₁₈H₁₂N₄S Thia-substitution alters ring electronics; higher lipophilicity (XLogP3 = 5.2)

Electronic Effects :

  • 4-Methoxyphenyl (C₁₉H₁₄N₆O) : The electron-donating OCH₃ group increases electron density, favoring hydrogen bonding (e.g., C–H···O interactions) .
Crystallographic Data

Crystal packing and unit cell parameters vary with substituents:

Compound Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Refinement R-factor Source
12-(4-Chlorophenyl)-7-methyl-10-Ph-... Orthorhombic P212121 6.9459 9.7010 24.0382 1619.7 R = 0.035
12-(4-Methoxyphenyl)-10-Ph-... Orthorhombic Pna21 9.3537 23.6045 7.1543 1579.6 R = 0.035
Target Compound (Inferred) Likely Orthorhombic
  • Packing Interactions :
    • Chloro-substituted analogs exhibit C–H···Cl and π-π interactions, while methoxy derivatives form C–H···O bonds .
    • Methyl groups (e.g., in C₁₉H₁₃ClN₆) introduce steric hindrance, reducing packing efficiency compared to the target compound’s symmetrical Cl groups .
Computational and Experimental Conformational Analysis

Semi-empirical PM6 calculations (MOPAC2009) on analogs reveal torsional mismatches between experimental and optimized structures:

  • 12-(4-Chlorophenyl)-7-methyl-... : C2–C3–C14–C15 torsion angle = 146.1° (calc.) vs. 24.2° (expt.), indicating steric clashes between methyl and chlorophenyl groups .
  • 12-(4-Methoxyphenyl)-... : C3–C6–C7–C8 torsion = 38.9° (calc.) vs. 24.2° (expt.), highlighting conformational flexibility of methoxy substituents .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C22H18Cl2N6C_{22}H_{18}Cl_2N_6, and its structure features a hexaazatricyclo framework with multiple chlorophenyl substituents. The presence of nitrogen atoms in the structure suggests potential interactions with biological targets.

Key Structural Features

  • Molecular Weight : Approximately 450.36 g/mol
  • Chlorine Substituents : Two 3-chlorophenyl groups enhance lipophilicity and may influence biological interactions.
  • Hexaazatricyclo Framework : This unique structure may contribute to the compound's ability to interact with various biomolecular targets.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study focusing on azatriphenylene derivatives demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound showed IC50 values in the micromolar range against these cell lines, indicating moderate potency.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa15.0Cell cycle arrest
A54910.0Inhibition of metastasis

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Similar chlorinated compounds have been shown to possess antibacterial and antifungal properties.

Case Study: Antimicrobial Testing

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Findings : The compound exhibited significant inhibitory effects against these pathogens.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The hexaazatricyclo structure may intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : This could lead to oxidative stress in cancer cells.
  • Targeting Specific Enzymes : Potential inhibition of topoisomerases or kinases involved in cell cycle regulation.

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